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Introduction

LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9

(CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9, in complex with its cyclin

T1 partner, forms the positive transcription elongation factor b (P-TEFb).[3][4] This complex

phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a crucial step for

the productive elongation of transcription for a significant subset of genes, including many

oncogenes and anti-apoptotic proteins.[3][5] Dysregulation of CDK9 activity is a feature of

various cancers, making it a compelling target for therapeutic intervention.[3][6] LY2857785 has

demonstrated potent anti-tumor efficacy in preclinical models of hematologic malignancies and

solid tumors by inducing apoptosis.[5][6][7] However, its clinical development was discontinued

due to target-related toxicities.[3]

These application notes provide a comprehensive overview of the experimental design for

evaluating the efficacy of LY2857785, including detailed protocols for key in vitro and in vivo

assays.
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LY2857785 exerts its anti-tumor effects by inhibiting the CDK9-mediated transcriptional

elongation. The simplified signaling pathway is depicted below.
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Caption: LY2857785 inhibits the P-TEFb complex, preventing RNAP II phosphorylation and
leading to apoptosis.

Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of LY2857785

Kinase IC50 (nM)

CDK9 11

CDK8 16

CDK7 246

Data compiled from publicly available sources.[2][3]

Table 2: Cellular Activity of LY2857785 in Cancer Cell
Lines

Cell Line Cancer Type Assay IC50 (µM)

U2OS Osteosarcoma CTD P-Ser2 Inhibition 0.089

U2OS Osteosarcoma CTD P-Ser5 Inhibition 0.042

U2OS Osteosarcoma Cell Proliferation 0.076

MV-4-11 AML Cell Proliferation 0.049

OCI-AML2 AML Cell Proliferation 0.063

PL-21 AML Cell Proliferation 0.072

RPMI-8226 Multiple Myeloma Cell Proliferation 0.2

L363 Multiple Myeloma Cell Proliferation 0.5

A549 NSCLC Cell Viability < 0.5

H1650 NSCLC Cell Viability < 0.5
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AML: Acute Myeloid Leukemia, NSCLC: Non-Small Cell Lung Cancer. Data compiled from

publicly available sources.[6][8]
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Caption: A typical workflow for evaluating the preclinical efficacy of LY2857785.

Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of LY2857785 on the

proliferation of cancer cell lines.

Materials:

Cancer cell lines (e.g., MV-4-11 for AML, A549 for lung cancer)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

LY2857785 stock solution (in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Plate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of LY2857785 in complete growth medium.

Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include

a vehicle control (DMSO) and a no-cell control.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve

the formazan crystals.
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Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
Objective: To quantify the induction of apoptosis by LY2857785.

Materials:

Cancer cell lines

LY2857785

6-well plates

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with LY2857785 at various concentrations (e.g., 0.1x,

1x, and 10x IC50) for 24-48 hours.

Harvest the cells (including floating cells) and wash them with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the

dark for 15 minutes at room temperature.

Analyze the cells by flow cytometry within 1 hour.

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin

V+/PI+), and necrosis (Annexin V-/PI+).
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Western Blotting for Target Modulation
Objective: To assess the effect of LY2857785 on the phosphorylation of RNAP II and the

expression of downstream target proteins like MCL-1.

Materials:

Cancer cell lines

LY2857785

RIPA buffer with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-p-RNAP II Ser2, anti-p-RNAP II Ser5, anti-MCL-1, anti-

GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescence substrate

Protein electrophoresis and blotting equipment

Protocol:

Treat cells with LY2857785 for a specified time (e.g., 6-24 hours).

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the protein bands using a chemiluminescence substrate and an imaging system.
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Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of LY2857785 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)

Cancer cell line (e.g., MV-4-11 for a disseminated leukemia model or a solid tumor cell line

for a subcutaneous model)

LY2857785 formulation for in vivo administration

Calipers for tumor measurement (for subcutaneous models)

Bioluminescence imaging system (for disseminated models with luciferase-expressing cells)

Protocol:

Inject cancer cells into the mice (e.g., intravenously for a disseminated model or

subcutaneously for a solid tumor model).

Allow the tumors to establish (e.g., palpable tumors for subcutaneous models or detectable

bioluminescent signal for disseminated models).

Randomize the mice into treatment and vehicle control groups.

Administer LY2857785 or vehicle according to the desired dosing schedule (e.g., daily oral

gavage).

Monitor tumor growth by measuring tumor volume with calipers or by bioluminescence

imaging at regular intervals.

Monitor the body weight and general health of the mice as a measure of toxicity.

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis

(e.g., Western blotting for p-RNAP II).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15567119?utm_src=pdf-body
https://www.benchchem.com/product/b15567119?utm_src=pdf-body
https://www.benchchem.com/product/b15567119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the data to determine the effect of LY2857785 on tumor growth inhibition.

Disclaimer: These protocols are intended as a guide and may require optimization for specific

cell lines and experimental conditions. All animal experiments should be conducted in

accordance with institutional and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15567119?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

